

5-Bromo-7-azaindole: A Technical Guide for Organic Synthesis

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Compound of Interest

Compound Name: 5-Bromo-7-azaindole

Cat. No.: B068098

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For: Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of **5-Bromo-7-azaindole**, a pivotal heterocyclic building block in modern organic synthesis and medicinal chemistry. Due to its structural similarity to indole and purine, coupled with the enhanced reactivity afforded by the bromine substituent, **5-Bromo-7-azaindole** serves as a versatile precursor for the synthesis of a wide array of complex molecules.^[1] It is a crucial intermediate in the development of novel pharmaceuticals, most notably in the synthesis of anti-cancer agents such as Vemurafenib and other kinase inhibitors.^{[1][2]} This document details its physicochemical properties, common synthetic routes, key cross-coupling reactions with detailed experimental protocols, spectroscopic data, and safety information, tailored for beginners and experienced researchers in organic synthesis.

Physicochemical and Spectroscopic Data

5-Bromo-7-azaindole is a solid at room temperature, appearing as an off-white to light yellow crystalline powder.^{[3][4][5]} Its solubility is temperature-dependent, showing good solubility in solvents like methyl acetate and limited solubility in hexane.^[6]

Table 1: Physicochemical Properties of **5-Bromo-7-azaindole**

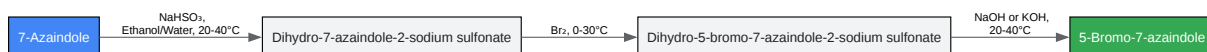
Property	Value	References
IUPAC Name	5-bromo-1H-pyrrolo[2,3-b]pyridine	[5]
Synonyms	5-Bromo-1H-pyrrolo[2,3-b]pyridine	[7]
CAS Number	183208-35-7	[3]
Molecular Formula	C ₇ H ₅ BrN ₂	[3]
Molecular Weight	197.03 g/mol	[3][4]
Appearance	Off-white to grey to light yellow solid	[4]
Melting Point	176-180 °C	[3]
Boiling Point	312 °C (Predicted)	[4]
Flash Point	142 °C (Predicted)	[4]
SMILES	<chem>Brc1cnc2[nH]ccc2c1</chem>	[3]
InChI Key	LPTVWZSQAIDCEB-UHFFFAOYSA-N	[3]

Table 2: Spectroscopic Data for **5-Bromo-7-azaindole**

Technique	Data	Reference
¹ H NMR	(400 MHz, CDCl ₃): δ 11.37 (s, br, 1H, N-H), 9.10 (br, 1H), 8.61(s, 1H), 7.55 (s, 1H), 6.50 (br, 1H)	[8]
Mass Spec (MS)	The presence of bromine results in a characteristic isotopic pattern with two molecular ion peaks ([M] ⁺ and [M+2] ⁺) of nearly equal intensity, separated by two mass units, corresponding to the ⁷⁹ Br and ⁸¹ Br isotopes.	[9]
Infrared (IR)	The spectrum exhibits characteristic absorption bands for the N-H bond, C-H stretching, and C=C/C=N aromatic ring vibrations.	[9]

Synthesis of 5-Bromo-7-azaindole

Several synthetic routes to **5-Bromo-7-azaindole** have been reported, often starting from readily available pyridine derivatives. A common and efficient method involves the direct bromination of 7-azaindole. Another established route begins with 2-amino-3-methyl-5-bromopyridine, which undergoes oxidation, reaction with N,N-dimethylformamide dimethyl acetal (DMF-DMA), and subsequent reductive cyclization.[2][10]



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Caption: General workflow for the synthesis of **5-Bromo-7-azaindole** from 7-azaindole.

Experimental Protocol: Synthesis from 7-Azaindole[11]

This protocol is based on a patented method involving the protection of the pyrrole ring, followed by bromination and deprotection.

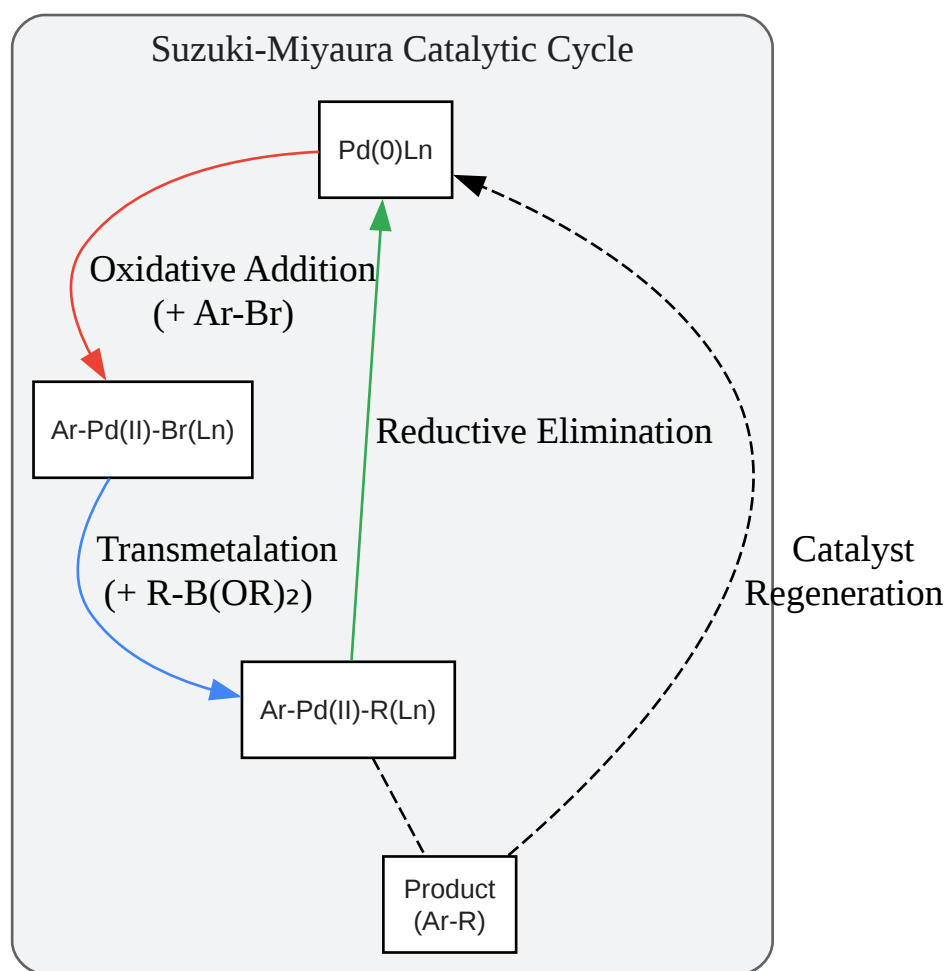
- **Protection:** In a suitable reaction vessel, dissolve 7-azaindole (1.0 equiv) in ethanol and water. Add sodium hydrogen sulfite (NaHSO_3) and stir the mixture at room temperature (20-40 °C) for 5-24 hours. Monitor the reaction by HPLC until the starting material is consumed. The resulting aqueous solution of dihydro-7-azaindole-2-sodium sulfonate is used directly in the next step.
- **Bromination:** Cool the reaction mixture to 0-30 °C. Slowly add bromine (Br_2) (approx. 1.4 equiv) while maintaining the temperature. Stir until the reaction is complete (monitored by HPLC).
- **Deprotection and Isolation:** To the solution containing dihydro-**5-bromo-7-azaindole-2-sodium sulfonate**, add a solution of sodium hydroxide or potassium hydroxide (approx. 2.0 equiv). Stir at 20-40 °C for 2 hours. The product, **5-Bromo-7-azaindole**, will precipitate as a solid.
- **Purification:** Filter the solid, wash with water, and dry. The crude product can be further purified by recrystallization from a solvent such as toluene to yield the final product with high purity (>99%).[11]

Key Reactions in Organic Synthesis

The bromine atom at the C5 position makes **5-Bromo-7-azaindole** an excellent substrate for various palladium-catalyzed cross-coupling reactions. These reactions are fundamental for introducing molecular complexity and are widely used in drug discovery to create libraries of compounds for biological screening.[1][12]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between **5-Bromo-7-azaindole** and various organoboron compounds (boronic acids or esters).[13] This reaction is tolerant of a wide range of functional groups and is a cornerstone for synthesizing biaryl and heteroaryl structures.[14]



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Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Table 3: Typical Conditions for Suzuki-Miyaura Coupling

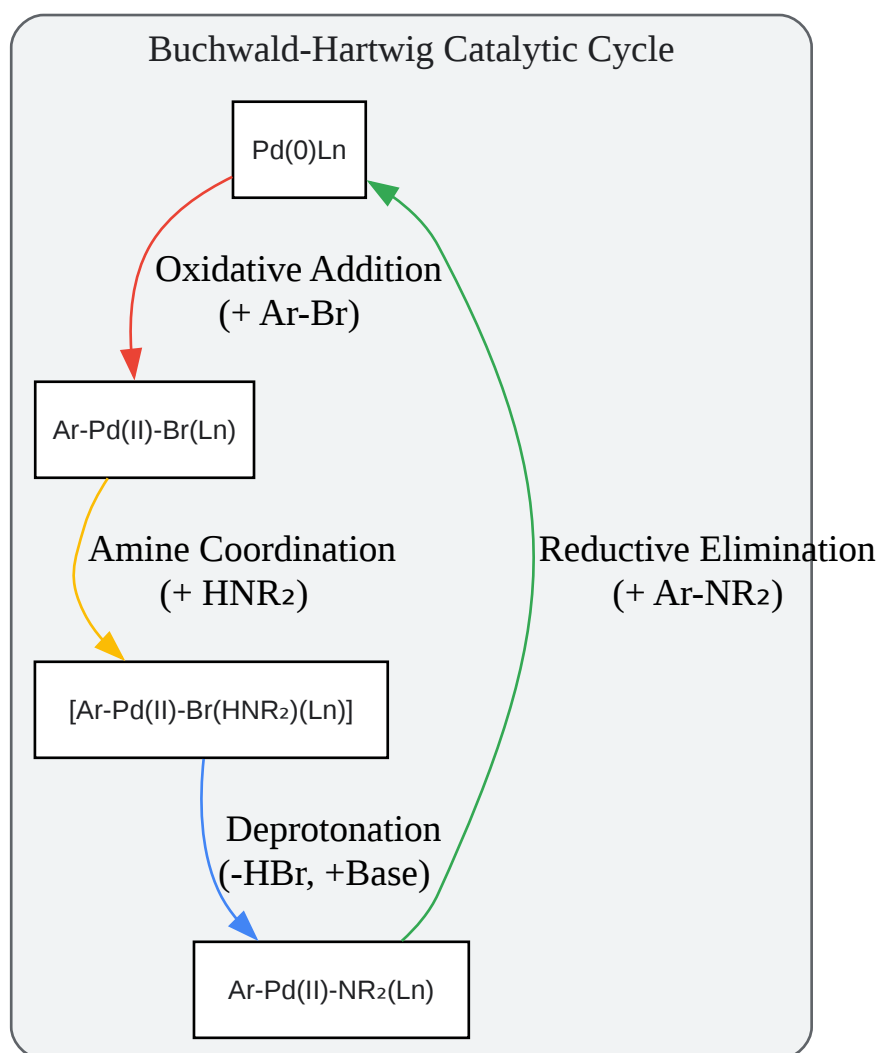
Component	Example	Role
Aryl Halide	5-Bromo-7-azaindole	Substrate
Boronic Acid/Ester	Phenylboronic acid	Coupling Partner
Palladium Catalyst	Pd(dppf)Cl ₂	Catalyst
Base	Cs ₂ CO ₃ , K ₂ CO ₃	Activates boronic acid
Solvent	1,4-Dioxane/Water, DMF	Reaction Medium
Temperature	80-100 °C	Reaction Condition

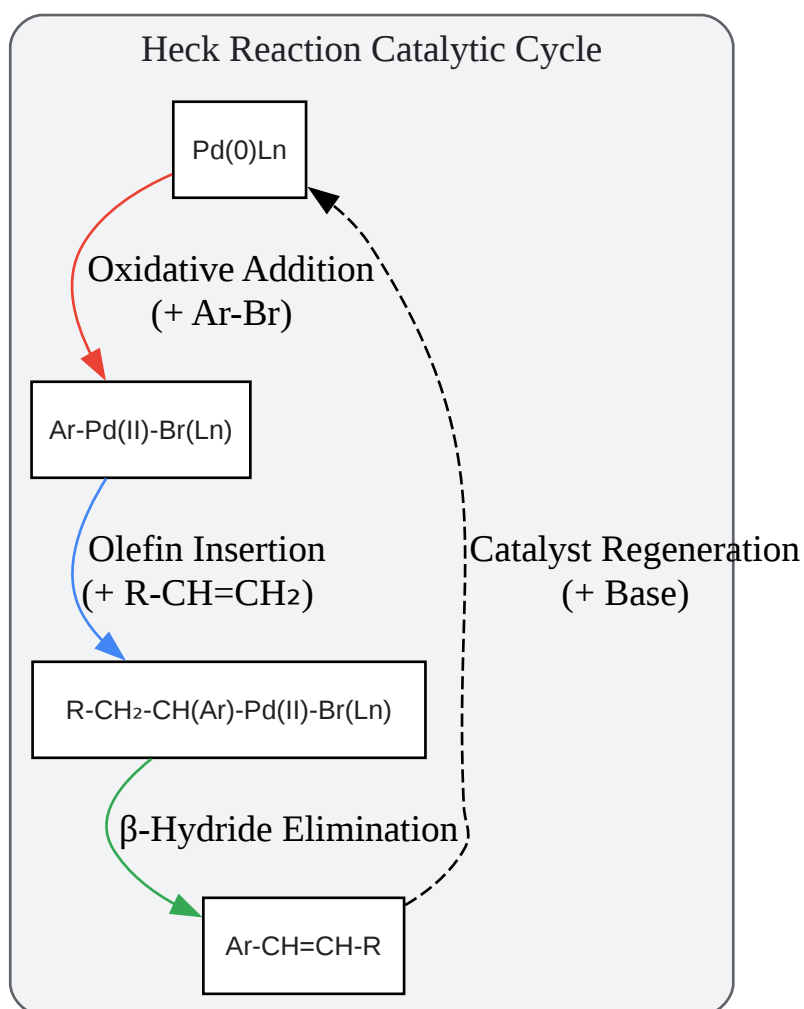
This protocol is adapted from general procedures for aryl bromides.

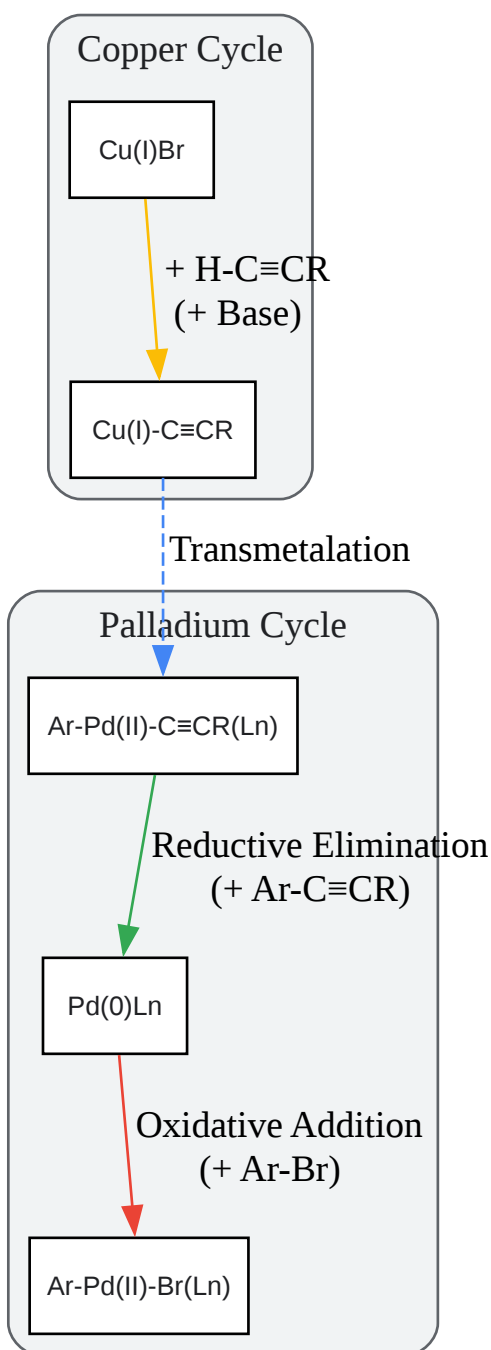
- **Setup:** To an oven-dried reaction vessel (e.g., a microwave vial or Schlenk tube) containing a magnetic stir bar, add **5-Bromo-7-azaindole** (1.0 equiv), the arylboronic acid (1.1-1.5 equiv), and the base (e.g., Cs₂CO₃, 2.5 equiv).
- **Inert Atmosphere:** Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
- **Reagent Addition:** Under the inert atmosphere, add the anhydrous solvent (e.g., 1,4-dioxane and water mixture). Sparge the mixture with the inert gas for 10 minutes.
- **Catalyst Addition:** Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.1 equiv).
- **Reaction:** Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring for the specified time (typically overnight, or shorter with microwave heating). Monitor the reaction progress by TLC or LC-MS.
- **Workup and Purification:** After cooling, dilute the mixture with a suitable solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds, coupling **5-Bromo-7-azaindole** with a wide variety of primary and secondary amines.^[15] This reaction is essential for synthesizing arylamines, which are prevalent in pharmaceuticals.^{[16][17]} The success of the reaction often depends on the use of bulky, electron-rich phosphine ligands.^[15]







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References

- 1. nbinno.com [nbinno.com]
- 2. Synthetic process of 5-bromo-7-azaindole - Eureka | Patsnap [eureka.patsnap.com]
- 3. 5-溴-7-氮杂吡啶 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. jubilantingrevia.com [jubilantingrevia.com]
- 5. chemwhat.com [chemwhat.com]
- 6. 5-Bromo-7-azaindole | 183208-35-7 [chemicalbook.com]
- 7. 5-Bromo-7-azaindole | SIELC Technologies [sielc.com]
- 8. CN109081840B - Preparation method of 5-bromo-7-azaindole - Google Patents [patents.google.com]
- 9. benchchem.com [benchchem.com]
- 10. 5-Bromo-7-azaindole synthesis - chemicalbook [chemicalbook.com]
- 11. CN102584820A - Preparation method for 5-bromo-7-azaindole - Google Patents [patents.google.com]
- 12. chemimpex.com [chemimpex.com]
- 13. mokslozurnalai.lmaleidykla.lt [mokslozurnalai.lmaleidykla.lt]
- 14. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 16. benchchem.com [benchchem.com]
- 17. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
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